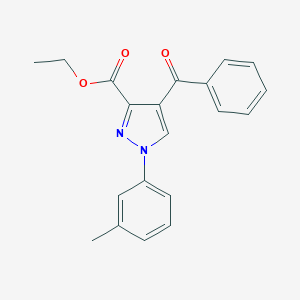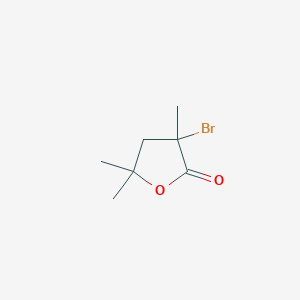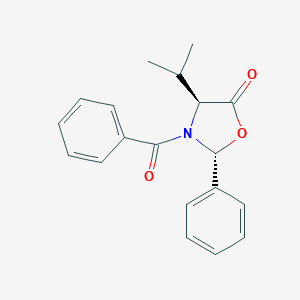
Teriparatide acetate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
Teriparatide has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies of protein folding and stability.
Biology: Teriparatide is employed in research on bone metabolism and the regulation of calcium homeostasis.
作用機序
テリパラチドは、天然の副甲状腺ホルモンの作用を模倣することで効果を発揮します。骨芽細胞上の特定の受容体に結合し、これらの細胞に新しい骨を生成するように刺激します。 このプロセスには、サイクリックAMP(cAMP)シグナル伝達経路の活性化が含まれ、骨形成の増加と骨密度の改善につながります .
類似化合物:
アレンドロン酸: 破骨細胞による骨吸収を阻害するビスホスホネートです。
フォサマックス(アレンドロン酸): アレンドロン酸と同様の効果を持つ別のビスホスホネートです。
イベニティ(ロモソズマブ): 骨形成を促進するスクレロスチンを阻害するモノクローナル抗体です
比較: アレンドロン酸やフォサマックスなどのビスホスホネートは、主に骨吸収を阻害するのに対し、テリパラチドは骨形成を積極的に促進します。イベニティも骨形成を促進しますが、スクレロスチンを阻害することによって別のメカニズムで機能します。 テリパラチドの骨芽細胞活性を刺激する独自のメカニズムにより、骨量と骨密度の増加に特に効果的です .
Safety and Hazards
Teriparatide may cause serious side effects . Call your doctor at once if you have: bone pain; new or unusual swelling or lumps under your skin; a light-headed feeling, like you might pass out (may occur within 4 hours after injection); pounding heartbeats or fluttering in your chest after using an injection; or high calcium levels . Common side effects of teriparatide may include: nausea; joint pain; or pain anywhere in your body .
将来の方向性
Teriparatide is a synthetic form of the natural human parathyroid hormone . This medicine helps your body to form new bone, increase bone mineral density and bone strength . As a result, it reduces the chance of getting a fracture (broken bone) . The recommended dosage is 20 mcg given subcutaneously once a day .
生化学分析
Biochemical Properties
Teriparatide acetate hydrate interacts with the PTH1 receptor, which is a class B G protein-coupled receptor . This interaction triggers a series of biochemical reactions that ultimately influence bone metabolism .
Cellular Effects
This compound has a significant impact on various types of cells, particularly bone cells. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate osteoblast activity, leading to increased bone formation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the PTH1 receptor . This binding activates the receptor, leading to the activation of multiple intracellular signaling pathways. These pathways can influence gene expression and result in various cellular effects, such as increased bone formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving female New Zealand white rabbits, it was found that daily subcutaneous injections of this compound for 4 weeks led to increased cortical thickness and porosity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In the aforementioned study, a dosage of 20 μg/kg was used . The specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the metabolic pathway of bone remodeling. It interacts with the PTH1 receptor, influencing the activity of various enzymes and cofactors involved in this pathway .
Subcellular Localization
Given its role as a PTH1 receptor agonist, it is likely that it is localized to the cell membrane where the PTH1 receptor is located .
準備方法
合成経路と反応条件: テリパラチドは、組換えDNA技術を用いて合成されます。ヒト副甲状腺ホルモンの最初の34アミノ酸をコードする遺伝子を細菌プラスミドに挿入し、それを大腸菌に導入します。 細菌はホルモンを発現し、その後、一連のクロマトグラフィー技術によって精製されます .
工業生産方法: 工業的な環境では、テリパラチドの生産は、遺伝子組み換え大腸菌の大規模発酵を含みます。 発酵液は、ホルモンを放出するために細胞溶解が行われ、次に、イオン交換クロマトグラフィー、逆相高速液体クロマトグラフィー、限外濾過などの精製工程を経て、所望の純度と濃度が達成されます .
化学反応の分析
反応の種類: テリパラチドは、酸化や還元など、さまざまな化学反応を起こします。 テリパラチドは酸化に敏感であり、システイン残基間にジスルフィド結合を形成し、生物活性を変化させる可能性があります .
一般的な試薬と条件: テリパラチドの合成と安定化に使用される一般的な試薬には、ジチオスレイトールなどの還元剤(酸化を防ぐため)、リン酸緩衝生理食塩水などの緩衝液(pH安定性を維持するため)などがあります .
生成される主な生成物: テリパラチドの合成から生成される主な生成物は、生物活性ペプチドそのものです。 分解生成物には、酸化型や、タンパク質分解による切断から生じる切断ペプチドが含まれる場合があります .
4. 科学研究への応用
テリパラチドは、幅広い科学研究への応用があります。
化学: タンパク質の折り畳みと安定性の研究において、モデルペプチドとして使用されています。
生物学: テリパラチドは、骨代謝とカルシウム恒常性の調節に関する研究に使用されています。
医学: 臨床的に、閉経後の女性、原発性または性腺機能低下症による骨粗鬆症の男性、持続的な全身性グルココルチコイド療法に関連する骨粗鬆症の患者を治療するために使用されています.
類似化合物との比較
Alendronate: A bisphosphonate that inhibits bone resorption by osteoclasts.
Fosamax (Alendronate): Another bisphosphonate with similar effects to alendronate.
Evenity (Romosozumab): A monoclonal antibody that inhibits sclerostin, leading to increased bone formation
Comparison: Unlike bisphosphonates such as alendronate and Fosamax, which primarily inhibit bone resorption, teriparatide actively promotes bone formation. Evenity, while also promoting bone formation, works through a different mechanism by inhibiting sclerostin. Teriparatide’s unique mechanism of stimulating osteoblast activity makes it particularly effective in increasing bone mass and density .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Teriparatide acetate hydrate involves the conversion of Teriparatide to Teriparatide acetate, followed by hydration to obtain the hydrate form.", "Starting Materials": [ "Teriparatide", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Teriparatide is dissolved in methanol", "Acetic anhydride is added to the solution and the mixture is stirred for several hours", "The resulting mixture is concentrated and the residue is dissolved in water", "The solution is then acidified with hydrochloric acid to pH 4-5", "The resulting precipitate is filtered and washed with water", "The solid is then dried to obtain Teriparatide acetate", "Teriparatide acetate is then dissolved in water", "The solution is allowed to stand for several hours to obtain Teriparatide acetate hydrate" ] } | |
CAS番号 |
52232-67-4 |
分子式 |
C181H291N55O51S2 |
分子量 |
4118 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1 |
InChIキー |
OGBMKVWORPGQRR-UMXFMPSGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |
| 52232-67-4 | |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
99294-94-7 (acetate) |
配列 |
SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF |
同義語 |
Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344422.png)
![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)


![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)
![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)






![methyl [2-(3-furyl)-6-methyl-4-oxo-4H-chromen-8-yl]acetate](/img/structure/B344443.png)
![[2-(3-furyl)-6-methyl-4-oxo-4H-chromen-8-yl]acetic acid](/img/structure/B344444.png)
